para-Hydroxy Atorvastatin-d5 Calcium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“para-Hydroxy Atorvastatin-d5 Calcium Salt” is a labeled metabolite of Atorvastatin Calcium Salt . Atorvastatin is a selective, competitive HMG-CoA reductase inhibitor . It is the only drug in its class specifically indicated for lowering both elevated LDL-cholesterol and triglycerides in patients with hypercholesterolemia .

Synthesis Analysis

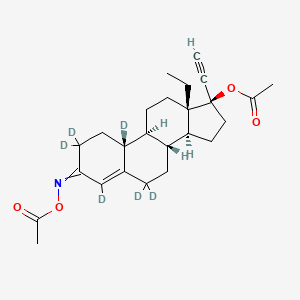

The synthesis of Atorvastatin, which “this compound” is a metabolite of, involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . An improved kilogram-scale preparation of Atorvastatin Calcium has been developed, which includes isolating the pure product of the ketal deprotection step as crystalline solid and using a convenient ethyl acetate extraction procedure to isolate the pure Atorvastatin Calcium .

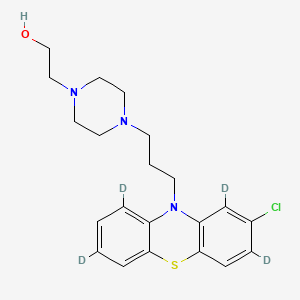

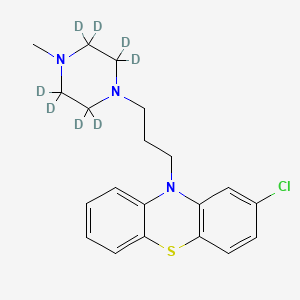

Molecular Structure Analysis

The molecular formula of “this compound” is C66H60CaD10F2N4O12 .

Chemical Reactions Analysis

Atorvastatin, the parent compound of “this compound”, has significant radical scavenging activity. The ortho- and para-hydroxy metabolites of Atorvastatin can scavenge free radicals that the parent Atorvastatin cannot .

Physical and Chemical Properties Analysis

The melting point of “this compound” is 174-179°C . It should be stored at -20°C . It is slightly soluble in DMSO and Methanol .

Aplicaciones Científicas De Investigación

Analytical Method Development

- Atorvastatin calcium, including its para-hydroxy metabolite, is crucial in the development of analytical methods. Shah et al. (2007) described a method for determining atorvastatin calcium and aspirin in capsule dosage forms, highlighting atorvastatin's role in analytical pharmaceutical sciences (Shah et al., 2007).

Neuroprotection Research

- The neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurons were examined by Bösel et al. (2005). This study contributes to understanding how para-hydroxy atorvastatin-d5 and similar compounds can be used in neurology (Bösel et al., 2005).

Effects on Mitochondrial Function

- Broniarek and Jarmuszkiewicz (2018) explored how atorvastatin affects the respiratory function of isolated endothelial mitochondria. This research is vital for understanding the mitochondrial impact of para-hydroxy atorvastatin-d5 (Broniarek & Jarmuszkiewicz, 2018).

Pharmacokinetics and Bioequivalence Studies

- Liu et al. (2010) conducted a study on the pharmacokinetics and bioequivalence of atorvastatin calcium tablets, which is essential for understanding the pharmacokinetics of para-hydroxy atorvastatin-d5 (Liu et al., 2010).

Method Development for Therapeutic Drug Monitoring

- Wagmann et al. (2019) developed a method for quantitative determination of statins including atorvastatin and its metabolites for adherence testing and therapeutic drug monitoring, demonstrating the importance of atorvastatin metabolites in clinical practice (Wagmann et al., 2019).

Metabolic Pathway Research

- Park et al. (2008) investigated the contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin, which includes the formation of para-hydroxyatorvastatin, providing insights into its metabolic pathways (Park et al., 2008).

Biocatalytic Synthesis

- Patel (2009) discussed the biocatalytic synthesis of atorvastatin intermediates, which is pertinent for the manufacturing and research of para-hydroxy atorvastatin-d5 (Patel, 2009).

Quantitative Analysis in Human Plasma

- Yacoub et al. (2013) developed a method for the quantification of atorvastatin and its metabolites, including para-hydroxy atorvastatin, in human plasma, highlighting the compound's significance in pharmacokinetic studies (Yacoub et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of para-Hydroxy Atorvastatin-d5 Calcium Salt is the enzyme HMG-CoA reductase . This enzyme is the rate-limiting step in the mevalonate pathway of cholesterol synthesis .

Mode of Action

this compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound disrupts the mevalonate pathway, reducing the production of cholesterol . This leads to a decrease in the level of cholesterol in hepatocytes, which stimulates the upregulation of LDL receptors and increases the uptake of LDL from the bloodstream, thereby lowering the overall level of LDL cholesterol .

Pharmacokinetics

It’s known that the parent compound, atorvastatin, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver, the primary site of action . The metabolites are excreted in bile and urine .

Result of Action

The result of this compound’s action is a reduction in the concentration of LDL cholesterol in the bloodstream . This can help to slow the progression of atherosclerosis and reduce the risk of cardiovascular disease .

Safety and Hazards

When handling “para-Hydroxy Atorvastatin-d5 Calcium Salt”, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Physiologically based pharmacokinetic (PBPK) models of Atorvastatin, the parent compound of “para-Hydroxy Atorvastatin-d5 Calcium Salt”, have been positioned as a valuable tool for the characterization of complex pharmacokinetic processes and its extrapolation in special sub-groups of the population . This could potentially lead to the optimization of Atorvastatin dosing in the future .

Análisis Bioquímico

Biochemical Properties

para-Hydroxy Atorvastatin-d5 Calcium Salt, like Atorvastatin, is an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis . It interacts with this enzyme, leading to a reduction in cholesterol synthesis.

Cellular Effects

The product has been shown to have effects on various types of cells. For instance, it has IC50 values of 73, 102, and 0.6 nM for HepG2 cells, human fibroblasts, and rat hepatocytes, respectively . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of HMG-CoA reductase, inhibiting its activity and thereby reducing the synthesis of cholesterol .

Temporal Effects in Laboratory Settings

It is known that Atorvastatin and its metabolites are stable under certain conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Atorvastatin has dose-dependent effects in reducing cholesterol levels .

Metabolic Pathways

This compound is involved in the cholesterol synthesis pathway, specifically in the inhibition of the enzyme HMG-CoA reductase . This interaction affects metabolic flux and metabolite levels within this pathway.

Transport and Distribution

Atorvastatin is known to be distributed in the liver, where it exerts its cholesterol-lowering effects .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of Atorvastatin, which is known to localize in the endoplasmic reticulum, the site of cholesterol synthesis .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for para-Hydroxy Atorvastatin-d5 Calcium Salt involves the conversion of Atorvastatin Calcium Salt to para-Hydroxy Atorvastatin Calcium Salt, followed by the introduction of deuterium at the para position using deuterated reagents.", "Starting Materials": [ "Atorvastatin Calcium Salt", "Deuterated reagents" ], "Reaction": [ "Atorvastatin Calcium Salt is dissolved in a suitable solvent and reacted with a base to form the corresponding acid.", "The acid is then reacted with a dehydrating agent to form the corresponding acid chloride.", "The acid chloride is then reacted with para-hydroxybenzaldehyde in the presence of a base to form para-Hydroxy Atorvastatin.", "Para-Hydroxy Atorvastatin is then reacted with a deuterated reagent, such as deuterated acetic anhydride, in the presence of a base to introduce deuterium at the para position.", "The resulting product is para-Hydroxy Atorvastatin-d5 Calcium Salt." ] } | |

Número CAS |

265989-45-5 |

Fórmula molecular |

C66H58D10CaF2N4O12 |

Peso molecular |

1199.42 |

Apariencia |

Off-White Solid |

melting_point |

174-179°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

265989-44-4 (unlabelled) |

Sinónimos |

p-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; 4-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; para-hydroxy Atorvastatin-(phenyl-d5) Calcium salt; di(4-Hydroxy Atorvastatin-d5) CalciuM Salt |

Etiqueta |

Atorvastatin Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.